molecular formula C12H13BrN2O2 B598743 tert-Butyl 4-bromo-1H-indazole-5-carboxylate CAS No. 1203662-37-6

tert-Butyl 4-bromo-1H-indazole-5-carboxylate

Cat. No. B598743
CAS RN: 1203662-37-6
M. Wt: 297.152
InChI Key: MCYAACAGIQVDMR-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It is used in various chemical reactions and serves as a significant intermediate in the synthesis of certain compounds .


Synthesis Analysis

The synthesis of “tert-Butyl 4-bromo-1H-indazole-5-carboxylate” involves several steps. One method involves two substitution reactions . Another approach includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromo-1H-indazole-5-carboxylate” has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure was also analyzed using X-ray diffraction and density functional theory (DFT) .


Chemical Reactions Analysis

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” can undergo various chemical reactions. For instance, it can be used in the Suzuki–Miyaura reaction, a type of cross-coupling reaction, to introduce various substituents at the C5 position .


Physical And Chemical Properties Analysis

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” has a molecular weight of 297.14800 . It has a boiling point of approximately 404.0±25.0°C at 760 mmHg . The exact density and melting point are not available .

Scientific Research Applications

Synthesis and Structural Analysis
Tert-butyl 4-bromo-1H-indazole-5-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives, which are important in various chemical reactions and potential pharmaceutical applications. For instance, a study focused on synthesizing tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, through substitution reactions. The compound's structure was confirmed using various spectroscopic methods, and its physicochemical properties were investigated through density functional theory (DFT) calculations, highlighting its potential utility in further chemical and pharmaceutical research (Ye et al., 2021).

Catalytic Applications and Chemical Transformations
Research has also explored the catalytic applications and chemical transformations involving indazole derivatives. For example, palladium(II) complexes with triazole-based N-heterocyclic carbene (NHC) ligands were synthesized, showcasing the utility of indazole and related compounds in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. This highlights the role of such compounds in facilitating important chemical transformations (Turek et al., 2014).

Antimicrobial Activity
Indazole derivatives, including those synthesized from tert-butyl 4-bromo-1H-indazole-5-carboxylate, have been studied for their antimicrobial properties. A study synthesized and characterized several oxadiazole and triazole derivatives from tert-butyl carbazate, demonstrating their potential antimicrobial activity. Such research underscores the relevance of indazole derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Mechanism of Action

The exact mechanism of action of “tert-Butyl 4-bromo-1H-indazole-5-carboxylate” depends on the specific reaction it is involved in. In the Suzuki–Miyaura reaction, for example, it acts as an electrophile, reacting with a boronic acid in the presence of a palladium catalyst .

Safety and Hazards

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

“tert-Butyl 4-bromo-1H-indazole-5-carboxylate” is a significant intermediate in the synthesis of various compounds, suggesting its potential for further applications in chemical synthesis . Its use in the synthesis of biologically active natural products like Indiacen A and Indiacen B indicates potential future directions in medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-bromo-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)7-4-5-9-8(10(7)13)6-14-15-9/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYAACAGIQVDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(C=C1)NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729153
Record name tert-Butyl 4-bromo-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203662-37-6
Record name 1,1-Dimethylethyl 4-bromo-1H-indazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203662-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A bi-phasic solution of 2-bromo-4-fluoro-3-formyl-benzoic acid tert-butyl ester (4.25 g, 14 mmol), DME (25 mL) and hydrazine hydrate (15 mL) was heated at 90° C. for 1 hour. After cooling, the products were partitioned between ethyl acetate and water, the aqueous layer extracted with ethyl acetate and the combined organic extracts dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a tan solid (4.1 g, 100%). LCMS (method B) RT=3.63 min, [M+CH3CN+H]+=338/340, [M−H]−=295/297.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

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